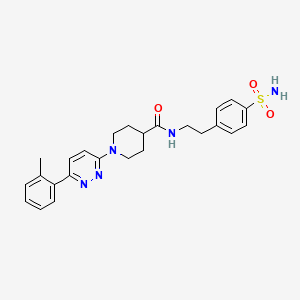

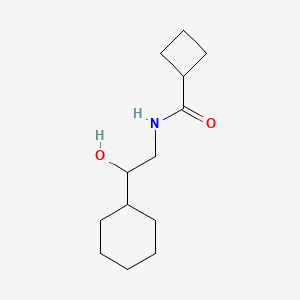

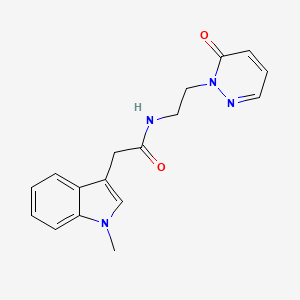

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential as a therapeutic agent. The compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Studies

1-Aryl-3-(2-chloroethyl)ureas, which share structural similarities with the compound , have shown cytotoxic and antineoplastic activities. A study focused on the disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a molecule from this class, in mice. The study found extensive metabolism of tBCEU, with significant findings regarding its metabolic pathway involving N-dealkylation and hydroxylation processes. These insights could be relevant for understanding the metabolic behavior of related compounds, including the one of interest (Maurizis et al., 1998).

Hydroxyl Group Protection

The protection of hydroxyl groups is a crucial step in synthetic chemistry, especially for compounds like the one mentioned. Corey and Venkateswarlu (1972) discussed the development of chemical agents for hydroxyl group protection, focusing on the stability and easy removal of the protective groups. This research could offer a foundational understanding for handling the hydroxyl components in the compound of interest, ensuring its stability during various reactions (Corey & Venkateswarlu, 1972).

Lithiation and Substitution Reactions

Directed lithiation and substitution reactions are pivotal in the synthesis and functionalization of complex organic molecules. Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which could provide insights into the lithiation and subsequent functionalization of similar urea compounds for various scientific applications (Smith, El‐Hiti, & Alshammari, 2013).

Hydrogen Bonding and Molecular Structure

Understanding the hydrogen bonding and molecular structure of substituted ureas is essential for their application in scientific research. Kołodziejski et al. (1993) conducted solid-state NMR, vibrational spectroscopy, and X-ray diffraction studies on N1,N1-dimethyl-N3-arylureas to investigate their hydrogen bonding patterns and molecular conformations. Such structural insights are crucial for predicting the behavior and reactivity of similar compounds in various scientific contexts (Kołodziejski et al., 1993).

Novel O-N-N+ Geminal Systems

The exploration of novel O-N-N+ geminal systems in ureas opens up new avenues for chemical research. Shtamburg et al. (2012) prepared N-alkoxy-N-(4-dimethylaminopyridin-1-ium-1-yl)-substituted ureas and analyzed their structure, revealing the high pyramidality of the central nitrogen atom in such systems. This research could provide a basis for understanding the unique structural and reactivity characteristics of the compound and similar molecules (Shtamburg et al., 2012).

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-21(2,3)16-8-10-17(11-9-16)23-20(26)22-14-19(25)15-6-12-18(13-7-15)24(4)5/h6-13,19,25H,14H2,1-5H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCTZMLGOLXFIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)

![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)

![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)